![molecular formula C18H14F3NO B2354006 4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline CAS No. 854774-90-6](/img/structure/B2354006.png)
4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline
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Overview
Description
The compound “4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline” is a complex organic molecule that contains a quinoline core structure. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinolines are often used in the synthesis of pharmaceuticals and other complex organic molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core and the addition of the various substituents. One common method for synthesizing quinolines is the Skraup synthesis, which involves the condensation of aniline and an acid in the presence of an oxidizing agent . The methoxyphenyl, methyl, and trifluoromethyl groups could then be added in subsequent steps through various reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with the methoxyphenyl, methyl, and trifluoromethyl groups attached at the 4, 3, and 8 positions, respectively. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound, this molecule could participate in electrophilic aromatic substitution reactions. The presence of the electron-donating methoxy group could make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core and the various substituents would likely result in a compound with significant polarity and potential for hydrogen bonding .Scientific Research Applications
Antimicrobial Applications
- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline has shown potential as antimicrobial agents. These compounds have been evaluated for antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Synthetic Routes and Derivatives
- Development of novel synthetic strategies for 3,4,8-trisubstituted quinoline derivatives, highlighting the versatility of these compounds in synthetic chemistry (Atkins et al., 1997).
Crystal Structure Analysis
- Investigation of the crystal structure of various quinoline derivatives, providing insights into their molecular conformations and potential interactions (Loh, Fun, Sarveswari, Vijayakumar, & Reddy, 2010).
Pharmacological Potential
- Synthesis of substituted quinolines and evaluation of their anti-breast cancer activities, demonstrating the potential therapeutic applications of quinoline derivatives (Shi et al., 2008).
- Investigation of Y-shaped tri-fluoromethyl substituted quinoxalines, examining their optical properties and potential applications in materials science (Rajalakshmi & Palanisami, 2020).
Molecular Design and Synthesis
- Synthesis of 1H-pyrrolo[3,2-c]quinoline-6,9-diones and derivatives, contributing to the development of new compounds with potential biological activities (Helissey, Parrot-Lopez, Renault, & Cros, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTNTVXAMDADBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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